molecular formula C12H17NO2 B1206626 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid CAS No. 76932-42-8

2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid

Cat. No. B1206626
CAS RN: 76932-42-8
M. Wt: 207.27 g/mol
InChI Key: CRNOZLNQYAUXRK-UHFFFAOYSA-N
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Description

2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid is a chemical compound with a molecular weight of 192.26 . It is also known by its IUPAC name, 3-mesitylpropanoic acid .


Molecular Structure Analysis

The InChI code for 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid is 1S/C12H16O2/c1-8-6-9(2)11(10(3)7-8)4-5-12(13)14/h6-7H,4-5H2,1-3H3,(H,13,14) . This indicates that the compound has a complex structure with multiple functional groups.

Scientific Research Applications

  • Radiation-Induced Polymer Modification : Radiation-induced polyvinyl alcohol/acrylic acid hydrogels were modified using various amine compounds including 2-amino-3-(4-hydroxyphenyl) propanoic acid, showing enhanced thermal stability and promising biological activities for medical applications (Aly & El-Mohdy, 2015).

  • Chemical Synthesis and Analysis : Studies have focused on the synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids with improved yield and purity, useful in various chemical and pharmaceutical applications (Kitagawa, Khandmaa, Fukumoto, & Asada, 2004).

  • Development of Novel Compounds : Research includes the synthesis of novel compounds like rac-β-(Trimethylsilyl)alanine for potential use in material sciences and organic chemistry (Falgner, Schmidt, Bertermann, Burschka, & Tacke, 2009).

  • Biocatalysis in Pharmaceutical Applications : The asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid using newly isolated microorganisms, like Methylobacterium Y1-6, has been explored for producing pharmaceutical intermediates (Li, Wang, Huang, Zou, & Zheng, 2013).

  • Antioxidant and Anti-inflammatory Activities : Some studies have synthesized novel conjugates of amino acids with nifedipine, showing significant antioxidant and anti-inflammatory activities, suggesting potential therapeutic applications (Subudhi & Sahoo, 2011).

properties

IUPAC Name

2-amino-3-(2,4,6-trimethylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-7-4-8(2)10(9(3)5-7)6-11(13)12(14)15/h4-5,11H,6,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNOZLNQYAUXRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CC(C(=O)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid
Reactant of Route 2
2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid
Reactant of Route 3
2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid
Reactant of Route 4
2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid
Reactant of Route 5
2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid
Reactant of Route 6
2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid

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